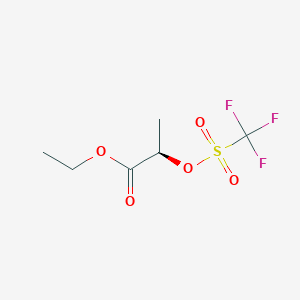

Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate

Description

Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate is a chiral ester characterized by a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the β-position of its propionate backbone. Its molecular formula is C₆H₉F₃O₅S, with a molecular weight of 250.19 g/mol . The compound is classified as a corrosive liquid (UN Class 8) and requires careful handling due to its reactivity . It is primarily utilized in pharmaceutical synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions where the trifluoromethylsulfonyloxy group acts as an excellent leaving group .

Properties

IUPAC Name |

ethyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSBPHXTNVWICH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451373 | |

| Record name | Ethyl D-lactate 2-O-triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84028-89-7 | |

| Record name | Ethyl (2R)-2-[[(trifluoromethyl)sulfonyl]oxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84028-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl D-lactate 2-O-triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Trifluoromethylsulfonylation of (R)-2-Hydroxypropionate

- Starting Material : (R)-2-hydroxypropionic acid or its derivatives (e.g., ethyl (R)-2-hydroxypropionate).

- Reagents : Trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine, potassium carbonate).

- Conditions :

Step 2: Esterification

- Reagents : Ethanol under acidic or basic conditions (e.g., HCl, NaH).

- Conditions :

Industrial Production Methods

Scalable processes prioritize efficiency and enantiomeric purity:

- Continuous Flow Reactors : Enable rapid mixing and temperature control during triflation.

- Automated Systems : Reduce human error in large-scale esterification.

- Chiral Resolution : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA/IB) ensures >99% enantiomeric excess (ee).

Reaction Conditions and Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Triflation Base | Pyridine | Potassium carbonate |

| Solvent | DCM | Chloroform/THF mixtures |

| Temperature | 0–25°C | 20–45°C |

| Yield | 60–75% (stepwise) | 85–90% (optimized) |

- Moisture Control : Anhydrous solvents and inert atmospheres (argon/nitrogen) prevent hydrolysis of the triflate group.

- Racemization Mitigation : Low temperatures (−20°C to 0°C) during triflation preserve stereochemical integrity.

Analytical Validation

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (¹H/¹³C NMR).

- Chiral HPLC : Quantifies enantiomeric purity (e.g., Chiralpak IA, hexane/isopropanol mobile phase).

- Mass Spectrometry (HRMS) : Verifies molecular formula (C₆H₉F₃O₅S).

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethylsulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: LiAlH4 in anhydrous ether is commonly used for reduction.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products

Nucleophilic Substitution: Substituted products depending on the nucleophile used.

Reduction: Ethyl ®-2-(trifluoromethylsulfonyloxy)propanol.

Hydrolysis: ®-2-(trifluoromethylsulfonyloxy)propionic acid.

Scientific Research Applications

Organic Chemistry

In organic chemistry, Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate is utilized as a versatile reagent for trifluoromethylation reactions. It facilitates the synthesis of complex molecules by acting as a potent electrophile in nucleophilic substitution reactions. This capability makes it valuable in the development of pharmaceuticals and agrochemicals .

Biological Research

The compound plays a vital role in biochemical studies, particularly in enzyme mechanisms and protein-ligand interactions. The trifluoromethylsulfonyloxy group can serve as a probe to investigate binding sites on enzymes, providing insights into their catalytic mechanisms .

Case Study: A study demonstrated that this compound could influence cellular processes by altering gene expression and metabolic pathways through its interactions with cellular enzymes.

Medicinal Chemistry

In medicinal chemistry, this compound shows promise for enhancing the pharmacokinetic properties of drug candidates. Its ability to improve metabolic stability and bioavailability makes it an attractive candidate for drug development .

Example: Research indicates that compounds modified with the trifluoromethylsulfonyloxy group exhibit improved efficacy in treating specific diseases due to better absorption rates .

Industrial Applications

The compound is also employed in the production of advanced materials, including polymers and coatings. The presence of the trifluoromethylsulfonyloxy group imparts desirable properties such as hydrophobicity and chemical resistance, making these materials suitable for various industrial applications .

Summary of Findings

This compound is a multifaceted compound with diverse applications across scientific disciplines:

- Organic Chemistry: Acts as a reagent for trifluoromethylation.

- Biological Research: Investigates enzyme mechanisms and cellular processes.

- Medicinal Chemistry: Enhances drug properties for better therapeutic outcomes.

- Industrial Use: Contributes to the development of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate involves its reactivity as an electrophile due to the electron-withdrawing trifluoromethylsulfonyloxy group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to different functional derivatives.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Biological Activity

Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate, also known by its CAS number 84028-89-7, is a compound that has garnered attention for its unique biological activities and applications in various scientific fields. This article explores the compound's biological activity, mechanism of action, biochemical properties, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₉F₃O₅S

- Molecular Weight : 250.19 g/mol

- Structural Characteristics : The presence of a trifluoromethylsulfonyloxy group enhances its reactivity and lipophilicity, making it suitable for various biochemical applications.

This compound primarily acts through trifluoromethylation , targeting carbon-centered radical intermediates. This mechanism allows the compound to interact with various biological molecules, influencing cellular processes and enzyme activities.

Target Interactions

- Carbon-Centered Radicals : The compound facilitates reactions involving carbon-centered radicals, which are crucial in many biochemical pathways.

- Enzyme Inhibition/Activation : It can act as a potent electrophile, enabling nucleophilic substitution reactions that can inhibit or activate specific enzymes, thereby altering metabolic pathways.

Cellular Effects

The compound has been observed to affect several cellular processes:

- Cell Signaling Pathways : It influences gene expression and cellular metabolism by interacting with cellular components.

- Metabolic Flux : Alters metabolic pathways through its interaction with enzymes and cofactors.

Pharmacokinetics

The trifluoromethyl group improves the compound's absorption and distribution within biological systems. Its stability under various conditions is critical for maintaining its biological activity over time.

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, it was found that the compound significantly altered enzyme kinetics, demonstrating both inhibitory and activatory effects depending on concentration. Lower doses exhibited beneficial effects on metabolic pathways, while higher doses led to toxicity and disruption of cellular functions .

Temporal Stability Analysis

Research indicates that the compound remains stable under specific storage conditions (e.g., -20°C), maintaining its biological activity over extended periods. This stability is crucial for experimental reproducibility in laboratory settings.

Applications in Scientific Research

This compound has several applications across different fields:

- Chemistry : As a reagent for synthesizing complex molecules.

- Biology : In studies of enzyme mechanisms and protein interactions.

- Medicine : Potential roles in drug development due to its favorable pharmacokinetic properties.

- Industry : Used in producing advanced materials with enhanced properties like hydrophobicity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate, and how are stereochemical outcomes controlled?

- Methodology : The compound can be synthesized via enantioselective esterification or triflation of (R)-2-hydroxypropionic acid derivatives. Key steps include:

- Reacting (R)-2-hydroxypropionic acid with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to introduce the triflate group .

- Subsequent esterification with ethanol under anhydrous conditions to form the ethyl ester.

- Chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis may ensure enantiomeric purity .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ester/triflate groups.

- Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers and determine enantiomeric excess (e.g., >99% ee) .

- Mass Spectrometry (HRMS) : To verify molecular formula (C₆H₉F₃O₅S) and isotopic patterns .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology :

- Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the triflate group.

- Use anhydrous solvents (e.g., THF, DCM) in reactions to avoid decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylsulfonyloxy (triflate) group in cross-coupling reactions?

- Methodology :

- The triflate group is a superior leaving group due to strong electron-withdrawing effects of CF₃, facilitating nucleophilic substitution (SN2) or transition metal-catalyzed couplings (e.g., Suzuki, Heck).

- DFT studies can model transition states to predict regioselectivity in reactions with palladium catalysts .

Q. How can racemization be minimized during synthetic steps involving this chiral triflate?

- Methodology :

- Use low-temperature conditions (−20°C to 0°C) during triflation to suppress thermal racemization.

- Employ non-polar solvents (e.g., hexane) to reduce proton exchange at the stereocenter .

Q. What computational tools are effective for predicting stereochemical outcomes in reactions involving this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : To assess conformational stability of the (R)-enantiomer.

- Density Functional Theory (DFT) : For calculating activation barriers in substitution reactions (e.g., B3LYP/6-31G* level) .

Q. What are the common side reactions in synthetic workflows, and how can they be mitigated?

- Methodology :

- Hydrolysis of Triflate : Avoid aqueous conditions; use molecular sieves to scavenge moisture.

- Ester Cleavage : Employ mild bases (e.g., NaHCO₃) instead of strong alkalis during workup .

Data Contradictions and Validation

- Stereochemical Purity : Discrepancies in enantiomeric excess (ee) may arise from differing synthetic routes (e.g., chiral auxiliary vs. kinetic resolution). Validate via chiral HPLC and compare optical rotation data with literature .

- Reactivity Variability : Conflicting yields in cross-coupling reactions could stem from catalyst loading or solvent polarity. Systematic optimization (e.g., Design of Experiments) is recommended .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.